molecular formula C7H12F2O3 B2665377 Ethyl 4,4-difluoro-5-hydroxypentanoate CAS No. 79360-94-4

Ethyl 4,4-difluoro-5-hydroxypentanoate

Cat. No.: B2665377
CAS No.: 79360-94-4
M. Wt: 182.167
InChI Key: IAURJAZOQMEKRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction proceeds as follows:

  • Ethyl acetoacetate is treated with DAST in an anhydrous solvent such as dichloromethane.
  • The reaction mixture is stirred at a low temperature (0-5°C) to ensure controlled fluorination.
  • The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-difluoro-5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoro-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s binding affinity to active sites, making it an effective inhibitor. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

  • Ethyl 4,4-difluoroacetoacetate
  • Ethyl 5-hydroxy-4,4-difluoropentanoate
  • Ethyl 4-fluoro-5-hydroxypentanoate

Comparison: Ethyl 4,4-difluoro-5-hydroxypentanoate stands out due to the presence of two fluorine atoms, which significantly influence its reactivity and binding properties. Compared to ethyl 4,4-difluoroacetoacetate, the hydroxyl group in this compound provides additional sites for hydrogen bonding, enhancing its potential as an enzyme inhibitor .

Properties

IUPAC Name

ethyl 4,4-difluoro-5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURJAZOQMEKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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